2-Methyldibenzothiophene is an organosulfur compound characterized by its unique structure, which consists of two benzene rings fused to a thiophene ring, with a methyl group attached to one of the benzene rings. Its chemical formula is CHS, and it is a derivative of dibenzothiophene. This compound is notable for its potential applications in various fields, including organic chemistry and materials science, due to its aromatic properties and reactivity.
The synthesis of 2-methyldibenzothiophene can be achieved through several methods:
2-Methyldibenzothiophene has several applications:
Interaction studies involving 2-methyldibenzothiophene primarily focus on its reactivity with transition metal catalysts. For example, studies have shown that it can undergo desulfurization reactions when treated with metal catalysts such as rhodium or cobalt. These interactions are significant for understanding its behavior in catalytic processes and its potential use in refining processes to remove sulfur from fuels .
Several compounds are structurally similar to 2-methyldibenzothiophene, including:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Methyldibenzothiophene | CHS | Methyl group at position 2; unique reactivity |
| Dibenzothiophene | CHS | Parent compound; lacks methyl substitution |
| 3-Methyldibenzothiophene | CHS | Methyl group at position 3; different substitution pattern |
| 4-Methyldibenzothiophene | CHS | Methyl group at position 4; affects electrophilic reactivity |
The uniqueness of 2-methyldibenzothiophene lies in its specific substitution pattern that influences both its chemical behavior and potential applications compared to other methyldibenzothiophenes.
The sulfur atom in 2-methyldibenzothiophene undergoes selective oxidation under controlled conditions, enabling access to sulfoxides and sulfones. Photodeoxygenation of dibenzothiophene sulfoxide derivatives, such as 2-methyldibenzothiophene sulfoxide, has been studied using UV irradiation. This process generates atomic oxygen (O(³P)), which participates in solvent oxidation while regenerating the parent sulfide. For example, photolysis of 2-methyldibenzothiophene sulfoxide in cyclohexane yields cyclohexanol and cyclohexene as major products, alongside the recovery of 2-methyldibenzothiophene.
Catalytic oxidation systems employing metal–sulfophthalocyanines (MPcS) with hydrogen peroxide or monopersulfate have demonstrated efficacy. These catalysts promote the conversion of 2-methyldibenzothiophene to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. The reaction proceeds via electrophilic attack on the sulfur atom, with the methyl group at the 2-position stabilizing intermediate radicals through hyperconjugation.
A breakthrough method for synthesizing dibenzothiophene S-oxides involves Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters followed by intramolecular electrophilic sulfinylation. This approach enables the preparation of 2-methyldibenzothiophene S-oxide (4e) in high yield (Table 1), bypassing traditional thiophene ring-closure steps.
Table 1: Synthesis of 2-Methyldibenzothiophene S-Oxide via Electrophilic Cyclization
| Substrate | Conditions | Yield (%) |
|---|---|---|
| Methyl 2-(3-methyl)benzenesulfinate | Tf₂O, CH₂Cl₂, 0°C | 78 |
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of 2-methyldibenzothiophene. The Suzuki–Miyaura reaction using 2-bromoaryl sulfinate esters and arylboronic acids achieves selective coupling at the bromo position, avoiding undesired sulfoxide formation. For instance, coupling 2-bromobenzenesulfinic acid methyl ester (1a) with 3-methylboronic acid yields 2-(3-methyl)benzenesulfinic acid methyl ester (3e), which undergoes cyclization to 2-methyldibenzothiophene S-oxide (4e) upon treatment with triflic anhydride (Tf₂O).
The regioselectivity of these reactions is influenced by steric and electronic factors. Bulky substituents on the boronic acid favor coupling at less hindered positions, enabling the synthesis of sterically congested analogs like 2,8-dimethyldibenzothiophene. Additionally, electron-donating groups on the arylboronic acid enhance reaction rates, as demonstrated by the efficient coupling of 4-methoxyphenylboronic acid with 1a.
Table 2: Palladium-Catalyzed Cross-Coupling Yields
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Tolylboronic acid | 2-(4-Tolyl)benzenesulfinate | 92 |
| 3-Methylboronic acid | 2-Methyldibenzothiophene S-oxide | 78 |
Regioselective bromination of 2-methyldibenzothiophene enables precise functionalization at specific ring positions. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) facilitate bromination at the 4- and 6-positions adjacent to the sulfur atom. For example, treatment of 2-methyldibenzothiophene with 3 equivalents of t-BuLi generates a C,N-dianion intermediate, which reacts with electrophiles to introduce substituents at the methyl group or aromatic ring.
Subsequent functional group interconversions include:
The methyl group at the 2-position directs electrophilic attack to the para- and meta-positions via resonance effects, enabling predictable regiochemical outcomes. For instance, nitration of 2-methyldibenzothiophene preferentially occurs at the 4-position, yielding 4-nitro-2-methyldibenzothiophene as the major product.
Aerobic bacterial consortia have demonstrated remarkable efficiency in the metabolism of dibenzothiophene sulfur-oxides, representing a critical component of 2-methyldibenzothiophene biodegradation processes. These microbial communities primarily utilize the 4S pathway, which preserves the carbon skeleton while selectively removing sulfur atoms from the heterocyclic structure [1] [2] [3].
The most extensively studied aerobic bacterial consortia include several Pseudomonas species, particularly Pseudomonas sp. LKY-5, which exhibits exceptional degradation capabilities. This strain demonstrates complete degradation of dibenzothiophene at concentrations up to 100 mg/L within 144 hours, utilizing both the traditional 4S pathway and the Kodama pathway in an expanded metabolic network [1] [2]. The organism produces 26 distinct metabolites during the degradation process, indicating the presence of multiple metabolic routes for sulfur heterocycle processing.
Rhodococcus species represent another crucial component of aerobic bacterial consortia, with Rhodococcus erythropolis D-1 showing greater than 90% degradation efficiency for dibenzothiophene at 0.125 mM concentrations within 2 days [4] [3]. This strain follows the classical 4S pathway, converting dibenzothiophene through dibenzothiophene sulfoxide and dibenzothiophene sulfone intermediates to produce 2-hydroxybiphenyl as the final carbon-containing product [3]. The Rhodococcus sp. IGTS8 strain demonstrates even more rapid degradation, completely processing 2.2 mM dibenzothiophene within 150 minutes under resting cell conditions [4].
The DszABC operon, first characterized in Rhodococcus sp. IGTS8, encodes the three essential enzymes of the 4S pathway: DszC (dibenzothiophene monooxygenase), DszA (dibenzothiophene sulfone monooxygenase), and DszB (aromatic sulfinic acid hydrolase) [3] [5]. This operon represents a horizontally transferred genetic element that has been identified in multiple bacterial genera, including Microbacterium, Paenibacillus, and Bacillus species [5] [6].
Table 1: Aerobic Bacterial Consortia Capable of Dibenzothiophene S-Oxide Metabolism
| Bacterial Species | DBT Degradation Efficiency (%) | Primary Pathway | Key Metabolites | Source/Reference |
|---|---|---|---|---|
| Pseudomonas sp. LKY-5 | 100 (100 mg/L within 144h) | 4S and Kodama pathways (expanded) | 26 metabolites identified | Li et al. 2019 |
| Rhodococcus erythropolis D-1 | >90 (0.125 mM within 2 days) | 4S pathway (DBT → DBTO2 → 2-HBP) | 2-hydroxybiphenyl (2-HBP) | Kodama et al. 2001 |
| Microbacterium strain ZD-M2 | 70 (diphenylsulfide) | Selective desulfurization | 2-methoxybiphenyl, biphenyl | Li et al. 2005 |
| Pseudomonas putida CECT5279 | High (variable conditions) | 4S pathway | Various sulfur-free products | Martinez et al. 2017 |
| Rhodococcus sp. IGTS8 | Complete (2.2 mM within 150 min) | 4S pathway (DszABC operon) | 2-hydroxybiphenyl, sulfite | Gray et al. 1996 |
| Sphingomonas sp. XLDN2-5 | Variable (cometabolic) | Angular and lateral dioxygenation | Salicylic acid, catechol | Ji et al. 2007 |
| Comamonas sp. JB | Moderate (with naphthalene) | Naphthalene-induced cometabolism | 1,2-dihydroxydibenzothiophene | Ji et al. 2017 |
| Variovorax sp. RM6 | 59% carbon to CO2, 88% sulfur to sulfate | Disulfide metabolism | Benzoic acid, sulfate | Seo et al. 2006 |
Advanced molecular techniques have revealed that these bacterial consortia often function as complex communities where different species contribute specialized metabolic capabilities. For instance, Variovorax sp. strain RM6 specializes in the degradation of disulfide compounds produced by other organisms following the Kodama pathway, achieving 59% carbon mineralization to carbon dioxide and 88% sulfur conversion to sulfate [7] [8]. This demonstrates the importance of syntrophic relationships within aerobic bacterial consortia for complete mineralization of dibenzothiophene compounds.
The enzymatic systems responsible for thiophenic ring cleavage in soil microorganisms represent highly specialized catalytic mechanisms that have evolved to address the challenge of breaking stable carbon-sulfur bonds in heterocyclic compounds. These enzyme systems can be categorized into two primary groups: those that preserve the carbon skeleton while removing sulfur (desulfurization pathways) and those that cleave the aromatic ring system for complete mineralization (ring-cleavage pathways) [9] [3] [10].
The dibenzothiophene monooxygenase (DszC) serves as the initiating enzyme in the 4S desulfurization pathway, catalyzing the sequential sulfoxidation of dibenzothiophene to dibenzothiophene sulfoxide and subsequently to dibenzothiophene sulfone [3] [11] [12]. This flavin mononucleotide-dependent enzyme requires NADH as an electron donor and molecular oxygen as the terminal electron acceptor. Crystallographic studies have revealed that DszC adopts two distinct conformational states: an "open" state for substrate binding and a "closed" state for catalysis, with flexible lid loops (residues 280-295) controlling access to the active site [12].
The second enzyme in the 4S pathway, DszA (dibenzothiophene sulfone monooxygenase), catalyzes the most chemically challenging step: the reductive hydroxylation of dibenzothiophene sulfone leading to carbon-sulfur bond cleavage [3] [13]. Recent mechanistic studies have demonstrated that this reaction proceeds through a unique flavin-N5-oxide intermediate, representing a novel catalytic mechanism among flavoenzymes [13]. The enzyme converts dibenzothiophene sulfone to 2-(2-hydroxyphenyl)benzenesulfinic acid through this unprecedented pathway.
The final enzyme, DszB (aromatic sulfinic acid hydrolase), completes the desulfurization process by hydrolyzing the sulfinic acid group to produce 2-hydroxybiphenyl and sulfite [3]. Unlike DszA and DszC, DszB does not require NADH for activity, functioning as a simple hydrolase that cleaves the remaining carbon-sulfur bond.
Table 2: Thiophenic Ring-Cleavage Enzymatic Systems in Soil Microorganisms
| Enzyme System | Cofactor Requirement | Substrate Specificity | Reaction Type | Cellular Location | Reference |
|---|---|---|---|---|---|
| Dibenzothiophene monooxygenase (DszC) | FMN, NADH, O2 | DBT → DBTO → DBTO2 | Sequential S-oxidation | Cytoplasmic | Liu et al. 2014 |
| DBT sulfone monooxygenase (DszA) | FMN, NADH, O2 | DBTO2 → HBPSi- | Reductive hydroxylation/ring cleavage | Cytoplasmic | Guan et al. 2015 |
| Aromatic sulfinic acid hydrolase (DszB) | No cofactor required | HBPSi- → HBP + SO3-2 | Desulphination hydrolysis | Cytoplasmic | Gray et al. 1996 |
| Naphthalene dioxygenase | Fe2+, NADH, O2 | PAHs, DBT, substituted aromatics | Angular dioxygenation | Periplasmic/cytoplasmic | Denome et al. 1993 |
| Toluene dioxygenase (TDO) | Fe2+, NADH, O2 | Thiophene, substituted thiophenes | cis-Dihydroxylation | Cytoplasmic | Boyd & Sheldrake 1998 |
| Catechol 2,3-oxygenase | Fe2+ | Catechol derivatives | Ring cleavage (meta) | Cytoplasmic | Harayama et al. 1992 |
| Salicylate hydroxylase | FAD, NADH | Salicylate, substituted salicylates | Hydroxylation | Cytoplasmic | White-Stevens & Kamin 1972 |
| Protocatechuate 4,5-oxygenase | Fe2+ | Protocatechuate | Ring cleavage (meta) | Cytoplasmic | Harwood & Gibson 1988 |
Ring-cleavage pathways involve a different set of enzymatic systems, primarily dioxygenases that introduce molecular oxygen into the aromatic ring system. Naphthalene dioxygenase represents a versatile enzyme system capable of oxidizing various polycyclic aromatic hydrocarbons, including dibenzothiophene and its methylated derivatives [14]. This iron-sulfur cluster-containing enzyme catalyzes the formation of cis-dihydrodiols through angular dioxygenation, creating reactive intermediates that undergo further ring-opening reactions [14].
Toluene dioxygenase (TDO) has been extensively studied for its ability to transform thiophene compounds through cis-dihydroxylation mechanisms [10]. The enzyme produces both cis-dihydrodiols and trans-dihydrodiols from thiophene substrates, with the trans isomers arising through spontaneous epimerization reactions. This enzyme system demonstrates broad substrate specificity, accepting various substituted thiophenes and generating corresponding dihydrodiol metabolites.
The downstream processing of ring-cleavage products involves specialized oxygenases such as catechol 2,3-oxygenase and protocatechuate 4,5-oxygenase, which catalyze meta-cleavage reactions to linearize the aromatic ring system [15]. These enzymes contain iron cofactors and demonstrate strict substrate specificity for their respective catechol derivatives, producing ring-fission products that enter central metabolic pathways for complete mineralization.
Cometabolic degradation represents a crucial mechanism for the biotransformation of 2-methyldibenzothiophene and related compounds in mixed substrate environments, where the target compound is not used as a primary carbon or energy source but is transformed by enzymes induced by other substrates [16] [17] [18]. This process is particularly important in environmental systems where multiple organic compounds coexist and compete for enzymatic attention.
The cometabolic degradation of thiophene compounds with benzene as the primary substrate has been extensively characterized, revealing complex kinetic interactions between the two substrates [16] [17] [18]. The transformation process exhibits competitive inhibition kinetics, with inhibition constants ranging from 10 to 20, indicating that thiophene and benzene compete for the same enzymatic binding sites [17] [18]. The degradation follows first-order kinetics during the initial phase when benzene is present, but switches to zero-order kinetics in the absence of the primary substrate [19].
Naphthalene serves as another important primary substrate for cometabolic degradation of dibenzothiophene compounds. Comamonas sp. JB utilizes naphthalene-degrading enzymes to cometabolically transform both dibenzofuran and dibenzothiophene, producing 1,2-dihydroxydibenzothiophene as the primary metabolite [20] [21]. The process involves naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, salicylate hydroxylase, and catechol 2,3-oxygenase, confirming that naphthalene serves as the true inducer of the degradative enzyme system [21].
Table 3: Cometabolic Degradation Mechanisms in Mixed Substrate Environments
| Substrate Combination | Primary Substrate | Degradation Efficiency (%) | Inhibition Effects | Key Metabolites | Bacterial Species |
|---|---|---|---|---|---|
| Thiophene + Benzene | Benzene | 78-98 (thiophene conversion) | Competitive inhibition (Ki 10-20) | Thiophene sulfoxide dimers (78%) | Mixed culture (creosote site) |
| DBT + Naphthalene | Naphthalene | 70-85 (cometabolic) | Enzyme activity reduction | 1,2-dihydroxydibenzothiophene | Comamonas sp. JB |
| DBF/DBT + Carbazole | Carbazole | 60-80 (DBF/DBT) | Growth rate decrease | Ring cleavage products | Sphingomonas sp. XLDN2-5 |
| Thiophene + Aromatic hydrocarbons | Various aromatics | 40-70 (variable) | Substrate competition | Various sulfoxides | Various soil consortia |
| DBT + 1-Methylnaphthalene | 1-Methylnaphthalene | 50-75 (DBT derivatives) | Product inhibition | Hydroxylated derivatives | Pseudomonas spp. |
| Benzothiophene + Naphthalene | Naphthalene | 65-85 (benzothiophene) | Metabolic burden increase | Carboxybenzothiophenes | Sulfate-reducing bacteria |
| Mixed PAHs + Primary substrates | Various PAHs | 45-90 (mixture dependent) | Community structure shifts | Mixed metabolite pools | Environmental consortia |
| DBT + Multiple alkyl-DBTs | Mixed substrates | 28-42 (alkyl-DBTs) | Steric hindrance effects | Methyl-substituted products | Pseudomonas sp. LKY-5 |
The cometabolic transformation of thiophene compounds produces characteristic metabolite profiles dominated by sulfoxide derivatives. In benzene-induced systems, the main oxidation product is a thiophene sulfoxide dimer, representing 78% of the transformed thiophene, while a second sulfoxide dimer accounts for 20% of the converted substrate [19]. The formation of these dimeric products suggests that the initial monooxygenase attack produces reactive sulfoxide intermediates that undergo secondary condensation reactions.
Carbazole-induced cometabolism, as demonstrated by Sphingomonas sp. XLDN2-5, represents a particularly versatile system capable of transforming multiple planar aromatic compounds including dibenzofuran and dibenzothiophene [20]. This organism exhibits three distinct oxygenation capabilities: angular dioxygenation, lateral dioxygenation, and monooxygenation, allowing it to process structurally diverse substrates through different mechanistic pathways. The enzyme system demonstrates remarkable substrate flexibility, catalyzing both ring-cleavage and sulfoxidation reactions depending on the specific substrate structure.
The kinetic modeling of cometabolic processes reveals that substrate competition and product inhibition play crucial roles in determining overall degradation efficiency [18]. Mathematical models incorporating competitive inhibition terms accurately describe the biphasic degradation patterns observed in mixed substrate systems, where initial rapid transformation is followed by slower conversion rates as substrate ratios change [17]. These models are essential for predicting the behavior of cometabolic systems in complex environmental matrices where multiple competing substrates are present.